4-Fluorocinnamic acid
Overview
Description
4-Fluorocinnamic acid is not directly discussed in the provided papers; however, the papers do provide valuable insights into the broader category of fluoro-substituted organic compounds, which include fluoro amino acids and other fluorinated aromatic compounds. These compounds are of significant interest due to the unique properties imparted by the fluorine atom, such as high electronegativity and the ability to form strong carbon-fluorine bonds. The presence of fluorine can alter the biological activity, stability, and folding of molecules, making them valuable in pharmaceuticals and protein engineering .
Synthesis Analysis
The synthesis of fluoro-substituted compounds, including those similar to 4-fluorocinnamic acid, often involves challenging chemical reactions due to the harsh conditions required to form the carbon-fluorine bond. The paper on fluoro amino acids mentions that only a limited class of enzymes can introduce fluoride ions into organic compounds, highlighting the complexity of such syntheses . Another paper describes the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for heterocyclic compounds, indicating that multi-reactive fluorinated compounds can serve as precursors in the synthesis of various heterocycles .
Molecular Structure Analysis
While the molecular structure of 4-fluorocinnamic acid is not explicitly analyzed in the provided papers, the general influence of a fluorine atom on an aromatic system can be inferred. The fluorine atom's high electronegativity can affect the electron distribution within the molecule, potentially impacting the reactivity and interaction with other molecules. This is evident in the discussion of fluoro amino acids, where the fluorine modification is said to affect protein stability and activity .
Chemical Reactions Analysis
The papers suggest that fluorinated compounds can participate in a variety of chemical reactions. For instance, the immobilization of a fluorinated compound on a polymer support followed by chlorine substitution and cyclization can lead to the formation of diverse heterocyclic structures . This indicates that 4-fluorocinnamic acid could potentially be used in similar reactions to synthesize novel compounds.
Physical and Chemical Properties Analysis
Fluorinated compounds are known for their unique physical and chemical properties, such as increased stability and altered reactivity. The introduction of fluorine into amino acids, for example, can lead to improved folding and stability of the resulting proteins, as well as changes in their activity and fluorescence characteristics . These properties are crucial for the application of such compounds in drug discovery and protein engineering.
Scientific Research Applications
Bioaugmentation and Wastewater Treatment
4-Fluorocinnamic acid (4-FCA) has been studied in the context of wastewater treatment. A rotating biological contactor was used to treat shock loadings of 4-FCA, where bioaugmentation with a degrading bacterium improved its removal efficiency. However, intermittent feeding led to a gradual decline in performance, indicating challenges in maintaining efficient biodegradation in fluctuating conditions (Amorim et al., 2013).
Biotransformation in Industrial Processes
The biotransformation of 4-FCA using non-acclimated industrial activated sludge has been investigated. This process is crucial for understanding how 4-FCA, often present in aqueous waste streams, is altered by microbial communities in biological wastewater treatment plants. The study found that 4-FCA was transformed into 4-fluorobenzoic acid, indicating potential pathways for its degradation in industrial settings (Freitas dos Santos et al., 2004).
Isolation of Degrading Bacterial Strains
Research has focused on isolating bacterial strains capable of degrading 4-FCA. For instance, a strain identified as Rhodococcus sp. was found to degrade over 94.5% of 4-FCA when used as the sole carbon source. This indicates the potential of using specific bacterial strains for bioremediation of environments contaminated with 4-FCA (Ma Yu, 2013).
Synthesis for Asymmetric Dihydroxylation
4-FCA is used in the synthesis of methyl 4-fluorocinnamate, which is utilized in asymmetric dihydroxylation and aminohydroxylation processes. The synthesis involves esterification of 4-FCA with methanol, indicating its application in the production of complex organic compounds (Si, 2004).
Complete Biodegradation by Bacterial Consortium
A consortium comprising Arthrobacter sp. and Ralstonia sp. was found to utilize 4-FCA for growth under aerobic conditions, achieving complete mineralization of the compound. This study reveals the potential of using microbial consortia for the efficient degradation of environmentally persistent compounds like 4-FCA (Hasan et al., 2010).
Monitoring Biodegradation Techniques
Advanced techniques like membrane inlet mass spectrometry have been employed to monitor the biodegradation of 4-FCA. Such techniques offer alternatives to traditional chromatographic methods and provide insights into the degradation pathways of fluorinated compounds (Creaser et al., 2002).
Mineralization by Rhodococcus Strain
A study highlighted a Rhodococcus strain capable of mineralizing 4-FCA as the sole carbon and energy source. This strain's ability to degrade a range of haloorganic compounds suggests its potential for bioremediation applications (Amorim et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMMYAZSUSYVQG-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309863 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocinnamic acid | |
CAS RN |
14290-86-9, 459-32-5 | |
Record name | trans-4-Fluorocinnamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14290-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014290869 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 459-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74070 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | trans-4-Fluorocinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.627 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (E)-p-fluorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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